3-[(acetyloxy)methyl]-7-{[2-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
3-[(ACETYLOXY)METHYL]-7-[2-(4-BROMO-1H-PYRAZOL-1-YL)PROPANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyrazole ring, a bromine atom, and a bicyclic system
Preparation Methods
The synthesis of 3-[(ACETYLOXY)METHYL]-7-[2-(4-BROMO-1H-PYRAZOL-1-YL)PROPANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves multiple steps. The starting materials typically include 4-bromo-1H-pyrazole and other reagents that facilitate the formation of the bicyclic system and the incorporation of the acetoxy and carboxylic acid groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the pyrazole ring and the acetoxy group makes it susceptible to oxidation reactions, which can lead to the formation of different oxidized products.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(ACETYLOXY)METHYL]-7-[2-(4-BROMO-1H-PYRAZOL-1-YL)PROPANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The pyrazole ring and the bromine atom play crucial roles in binding to these targets, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and bicyclic systems with different substituents. Compared to these compounds, 3-[(ACETYLOXY)METHYL]-7-[2-(4-BROMO-1H-PYRAZOL-1-YL)PROPANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is unique due to its specific combination of functional groups and its potential applications in various fields. Some similar compounds include:
- 4-bromo-1H-pyrazole
- Other pyrazole derivatives with different substituents
This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C16H17BrN4O6S |
---|---|
Molecular Weight |
473.3 g/mol |
IUPAC Name |
3-(acetyloxymethyl)-7-[2-(4-bromopyrazol-1-yl)propanoylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17BrN4O6S/c1-7(20-4-10(17)3-18-20)13(23)19-11-14(24)21-12(16(25)26)9(5-27-8(2)22)6-28-15(11)21/h3-4,7,11,15H,5-6H2,1-2H3,(H,19,23)(H,25,26) |
InChI Key |
RCTXJSDDXBBPBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1C2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O)N3C=C(C=N3)Br |
Origin of Product |
United States |
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